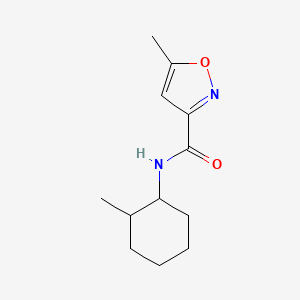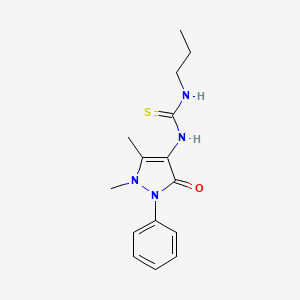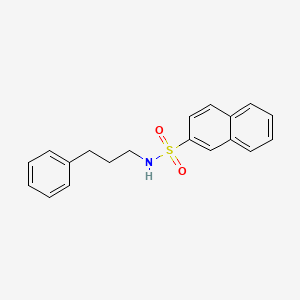
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide
描述
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide, also known as SCH 900776, is a small molecule inhibitor of checkpoint kinase 1 (Chk1). Chk1 is a kinase that plays a critical role in the DNA damage response pathway, which is responsible for maintaining genomic stability and preventing the development of cancer. SCH 900776 has been shown to enhance the cytotoxic effects of DNA-damaging agents, making it a promising candidate for cancer therapy.
作用机制
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 works by inhibiting the activity of checkpoint kinase 1 (Chk1), which is a key regulator of the DNA damage response pathway. Chk1 is activated in response to DNA damage and plays a critical role in preventing the replication of damaged DNA. By inhibiting Chk1, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 prevents cancer cells from repairing DNA damage and leads to cell death.
Biochemical and Physiological Effects:
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In addition to enhancing the cytotoxic effects of DNA-damaging agents, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to enhance the anti-tumor immune response, suggesting that it may have potential as an immunotherapy agent.
实验室实验的优点和局限性
One advantage of 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 is that it has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. Additionally, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to be effective in enhancing the efficacy of a variety of chemotherapeutic agents, suggesting that it may have broad applicability in cancer therapy. However, one limitation of 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776. One area of interest is the development of combination therapies that include 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 and other DNA-damaging agents. Additionally, there is interest in exploring the potential of 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 as an immunotherapy agent, either alone or in combination with other immunotherapy agents. Finally, there is interest in developing more potent and selective inhibitors of Chk1 that may have improved efficacy and safety profiles compared to 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776.
科学研究应用
5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of a variety of chemotherapeutic agents. In particular, 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 has been shown to sensitize cancer cells to DNA-damaging agents such as gemcitabine, cisplatin, and irinotecan. This effect is thought to be due to the ability of 5-methyl-N-(2-methylcyclohexyl)-3-isoxazolecarboxamide 900776 to inhibit the DNA damage response pathway, thereby preventing cancer cells from repairing DNA damage and leading to cell death.
属性
IUPAC Name |
5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-5-3-4-6-10(8)13-12(15)11-7-9(2)16-14-11/h7-8,10H,3-6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFRVTIJRXACOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4795017.png)
![5-(5-ethyl-2-thienyl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4795019.png)
![2-[(3-methyl-2-thienyl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4795037.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4795044.png)
![N-(4-bromo-2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4795050.png)
![ethyl 1-(3-isoxazolylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4795072.png)
![5-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide](/img/structure/B4795082.png)

![5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4795096.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)
![ethyl [(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4795109.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4795116.png)
![9-(1,1-dimethylpropyl)-2-(4-iodo-1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795119.png)